molecular formula C16H23NO6 B3155253 Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate CAS No. 796113-35-4

Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate

Cat. No. B3155253
CAS RN: 796113-35-4
M. Wt: 325.36 g/mol
InChI Key: HTNIQTXRQKOORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO6 . It has a molecular weight of 325.36 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.36 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Environmental Impact and Degradation

Research on the environmental impact and degradation pathways of compounds similar to Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate, focusing on synthetic phenolic antioxidants and fuel oxygenates like MTBE, highlights the persistence and potential toxicity of these chemicals in the environment. The studies emphasize the need for understanding their fate in various matrices, including water and soil, and the development of novel compounds with lower toxicity and environmental persistence (Runzeng Liu & S. Mabury, 2020; S. Thornton et al., 2020).

Synthetic Routes and Applications

The synthetic routes for similar compounds have been extensively studied, revealing potential industrial applications. For example, the detailed analysis of synthetic routes for Vandetanib indicates the value of certain intermediates in manufacturing processes, suggesting that compounds like this compound may also have significant industrial utility (W. Mi, 2015).

Biodegradation and Environmental Fate

The environmental fate and biodegradation of ethers such as MTBE, which share some structural characteristics with this compound, have been explored, providing insights into the potential environmental behavior of similar compounds. The research suggests limited biodegradability under certain conditions, with implications for pollution and remediation strategies (T. Schmidt et al., 2004; P. Squillace et al., 1997).

Potential for Novel Antioxidants

The environmental occurrence and impact of synthetic phenolic antioxidants highlight the need for novel antioxidants with reduced environmental impact. The research into such compounds suggests the potential for this compound and similar chemicals to serve as safer, more sustainable options (Runzeng Liu & S. Mabury, 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which is often relevant for pharmaceutical compounds. As this compound is used for research purposes , its mechanism of action may be subject to ongoing investigation.

Future Directions

The future directions for research involving this compound are not specified in the available resources. Given its use in research , it may be subject to ongoing studies to explore its properties, potential applications, and safety profile.

properties

IUPAC Name

tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-15(2,3)23-14(20)17-8-6-10(7-9-17)11-12(18)21-16(4,5)22-13(11)19/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNIQTXRQKOORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate
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Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate
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Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate
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Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate
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Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate

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